molecular formula C17H22N2OS B5305408 2,6-dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine

2,6-dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine

Cat. No.: B5305408
M. Wt: 302.4 g/mol
InChI Key: TZFFWVAYERVOFY-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine is a complex organic compound featuring a morpholine ring substituted with a thiazole moiety and a methylphenyl group

Properties

IUPAC Name

2,6-dimethyl-4-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-12-4-6-15(7-5-12)17-18-16(11-21-17)10-19-8-13(2)20-14(3)9-19/h4-7,11,13-14H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFFWVAYERVOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CSC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and an appropriate catalyst.

    Formation of the Morpholine Ring: The morpholine ring is typically formed by the reaction of diethanolamine with a suitable dehydrating agent.

    Final Coupling: The final step involves coupling the thiazole and morpholine intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the thiazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methylphenyl group, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2,6-Dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring is known to interact with various biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4-phenylmorpholine: Similar structure but lacks the thiazole ring.

    4-Methyl-2-(4-methylphenyl)thiazole: Contains the thiazole and methylphenyl groups but lacks the morpholine ring.

Uniqueness

2,6-Dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine is unique due to the combination of the morpholine ring, thiazole moiety, and methylphenyl group, which imparts distinct chemical and biological properties not found in simpler analogs.

This compound’s unique structure allows for diverse applications and interactions, making it a valuable subject of study in various scientific fields.

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